molecular formula C8H8N2O4 B13009832 1-(4-Amino-2-hydroxy-5-nitrophenyl)ethanone

1-(4-Amino-2-hydroxy-5-nitrophenyl)ethanone

Cat. No.: B13009832
M. Wt: 196.16 g/mol
InChI Key: PMHYHESOJZBAQG-UHFFFAOYSA-N
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Description

1-(4-Amino-2-hydroxy-5-nitrophenyl)ethanone is an organic compound with the molecular formula C8H8N2O4 It is a derivative of acetophenone, featuring an amino group, a hydroxyl group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-hydroxy-5-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 4-aminoacetophenone, followed by hydroxylation. The reaction typically requires concentrated nitric acid and sulfuric acid as nitrating agents, and the hydroxylation step can be achieved using hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-hydroxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Sodium nitrite, hydrochloric acid, aromatic compounds for coupling.

Major Products:

    Oxidation: 1-(4-Nitro-2-oxo-5-phenyl)ethanone.

    Reduction: 1-(4-Amino-2-hydroxy-5-aminophenyl)ethanone.

    Substitution: Various azo dyes depending on the coupling partners.

Scientific Research Applications

1-(4-Amino-2-hydroxy-5-nitrophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-hydroxy-5-nitrophenyl)ethanone depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

    1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone: Similar structure but with a methoxy group instead of an amino group.

    1-(4-Amino-2-hydroxy-3-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position.

    2-Amino-1-(4-nitrophenyl)ethanone: Lacks the hydroxyl group.

Uniqueness: Its specific functional groups make it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

IUPAC Name

1-(4-amino-2-hydroxy-5-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-4(11)5-2-7(10(13)14)6(9)3-8(5)12/h2-3,12H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHYHESOJZBAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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